molecular formula C25H30ClN7O3S B564829 N-Boc-N-去羟乙基达沙替尼-d8 CAS No. 1263379-04-9

N-Boc-N-去羟乙基达沙替尼-d8

货号: B564829
CAS 编号: 1263379-04-9
分子量: 552.12
InChI 键: CJIZAWDYZXXVSM-PMCMNDOISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a labelled analogue of N-Boc-N-deshydroxyethyl Dasatinib, which is a derivative of Dasatinib . It is a metabolite of Dasatinib . The molecular formula is C25H22D8ClN7O3S and the molecular weight is 552.12 .


Molecular Structure Analysis

The molecular structure of N-Boc-N-deshydroxyethyl Dasatinib-d8 is represented by the formula C25H22D8ClN7O3S . The structure includes a thiazole ring, a pyrimidine ring, and a piperazine ring, among other functional groups .


Physical And Chemical Properties Analysis

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a solid compound that is slightly soluble in methanol . It should be stored at 4°C . The melting point is greater than 243°C .

科学研究应用

药代动力学研究

达沙替尼,包括其代谢物(如 N-去羟乙基达沙替尼)在内,已对其药代动力学进行了广泛研究。一项研究验证了一种灵敏的分析方法,用于测定血浆中的达沙替尼及其活性代谢物 N-去羟乙基达沙替尼,表明其在药代动力学研究和药物监测中的重要性(Thappali 等人,2012 年)

药物递送研究

针对达沙替尼改善药物递送系统进行了研究,由此开发了创新制剂。例如,达沙替尼已被掺入靶向可生物降解纳米颗粒中,增强了其对 HER2 阳性乳腺癌细胞系的细胞毒性,提出了癌症治疗中药物递送的新方法(Niza 等人,2019 年)

蛋白质组分析

已使用基于亲和力的探针进行基于细胞的蛋白质组分析,以识别达沙替尼的潜在细胞靶点,不仅揭示了已知的靶点,如 Abl 和 Src 家族激酶,还揭示了丝氨酸/苏氨酸激酶,从而深入了解其广泛的作用机制和潜在的脱靶效应(Shi 等人,2012 年)

实体瘤研究

已在实体瘤的背景下探索达沙替尼,研究调查了其在多种恶性肿瘤中的临床疗效。这项研究对于了解达沙替尼在治疗实体瘤中的治疗潜力和局限性至关重要,而实体瘤超出了其在白血病中的主要适应症(Kim 等人,2010 年)

作用机制

Target of Action

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a complex compound with a specific set of targetsSimilar compounds have been found to target theSomatostatin Receptor and the Vasopressin Receptor . These receptors play crucial roles in various biological processes, including the regulation of hormone secretion and the control of water balance in the body.

生化分析

Biochemical Properties

N-Boc-N-deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. This compound interacts with several enzymes and proteins, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The interaction with these kinases involves the binding of N-Boc-N-deshydroxyethyl Dasatinib-d8 to the ATP-binding site, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that are crucial for the proliferation and survival of cancer cells .

Cellular Effects

N-Boc-N-deshydroxyethyl Dasatinib-d8 exerts profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the activity of BCR-ABL and SRC family kinases. This compound also affects cell signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to altered gene expression and cellular metabolism. The inhibition of these pathways by N-Boc-N-deshydroxyethyl Dasatinib-d8 results in reduced cell growth and increased cell death .

Molecular Mechanism

The molecular mechanism of N-Boc-N-deshydroxyethyl Dasatinib-d8 involves its binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream signaling molecules, leading to the disruption of key signaling pathways involved in cell proliferation and survival. Additionally, N-Boc-N-deshydroxyethyl Dasatinib-d8 can induce changes in gene expression by inhibiting transcription factors that are regulated by tyrosine kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-N-deshydroxyethyl Dasatinib-d8 can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that N-Boc-N-deshydroxyethyl Dasatinib-d8 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Boc-N-deshydroxyethyl Dasatinib-d8 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosine kinases and reduces tumor growth without causing significant toxicity. At higher doses, N-Boc-N-deshydroxyethyl Dasatinib-d8 can cause adverse effects, such as weight loss, gastrointestinal disturbances, and hematological toxicity. These toxic effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

N-Boc-N-deshydroxyethyl Dasatinib-d8 is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidative deamination and N-dealkylation. The enzymes involved in these metabolic processes include cytochrome P450 isoforms, such as CYP3A4. The metabolism of N-Boc-N-deshydroxyethyl Dasatinib-d8 can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy and toxicity.

Transport and Distribution

The transport and distribution of N-Boc-N-deshydroxyethyl Dasatinib-d8 within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can affect its cellular uptake and efflux. Additionally, N-Boc-N-deshydroxyethyl Dasatinib-d8 can bind to plasma proteins, influencing its distribution and accumulation in different tissues.

Subcellular Localization

N-Boc-N-deshydroxyethyl Dasatinib-d8 is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function can be influenced by its subcellular localization, as it needs to reach the ATP-binding sites of tyrosine kinases to exert its inhibitory effects. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the targeting and localization of N-Boc-N-deshydroxyethyl Dasatinib-d8 within cells .

属性

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZAWDYZXXVSM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693407
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263379-04-9
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。